Product packaging for Furan, 2,3-dihydro-3,5-dimethyl-(Cat. No.:CAS No. 658063-52-6)

Furan, 2,3-dihydro-3,5-dimethyl-

Cat. No.: B12539126
CAS No.: 658063-52-6
M. Wt: 98.14 g/mol
InChI Key: MFVDAYWNDGNJRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The exploration of 2,3-dihydro-3,5-dimethylfuran is intrinsically linked to the broader study of dihydrofurans and heterocyclic systems. Understanding its place within these chemical families is crucial to appreciating its scientific relevance.

Heterocyclic compounds are fundamental to organic chemistry and biochemistry, forming the core structures of many natural products, pharmaceuticals, and agrochemicals. google.com These cyclic compounds are characterized by the presence of at least one atom other than carbon within their ring system. google.com Dihydrofurans are a class of such compounds, specifically five-membered rings containing one oxygen atom and a single double bond. researchgate.netnist.gov Their structure, which is related to the aromatic compound furan (B31954), bestows upon them unique chemical properties and reactivity. google.comnist.gov

The parent compound, 2,3-dihydrofuran (B140613), is a colorless, volatile liquid and one of the simplest examples of an enol ether. nih.gov The presence of methyl groups, as in 2,3-dihydro-3,5-dimethylfuran, creates substituted dihydrofurans with distinct properties and potential applications. The position of these substituents on the dihydrofuran ring gives rise to various isomers, such as 2,3-dihydro-5-methylfuran (B74343) and 2,5-dimethyl-2,3-dihydrofuran, each with its own set of physical and chemical characteristics. nih.govnist.gov

To provide a comparative context, the properties of several related dihydrofuran compounds are presented below.

Table 1: Physical and Chemical Properties of Selected Dihydrofuran Derivatives

Compound Name Molecular Formula Molar Mass (g/mol) Boiling Point (°C)
2,3-Dihydrofuran C₄H₆O 70.09 54.6 nih.gov
2,3-Dihydro-5-methylfuran C₅H₈O 84.12 82 nist.gov
Furan, 2,3-dihydro-2,5-dimethyl- C₆H₁₀O 98.14 Not available
4,5-Dimethyl-3-hydroxy-2,5-dihydrofuran-2-one C₆H₈O₃ 128.13 184 sigmaaldrich.com

The journey into the world of furan chemistry began in 1780 with the discovery of the first furan compound, pyromucic acid (2-furoic acid). google.com However, significant strides in understanding and synthesizing dihydrofuran structures came much later. A notable early method for the synthesis of the 2,3-dihydrofuran ring is the Feist–Benary furan synthesis, which involves the reaction of α-halogen ketones with β-dicarbonyl compounds. nih.gov

Research in the mid-20th century further illuminated the reactivity of these compounds. For instance, a 1947 study detailed the thermal interconversion of 2,3-dihydrofuran and cyclopropane (B1198618) aldehyde, highlighting the dynamic nature of these molecules. nih.gov The development of catalytic methods, utilizing metals like iron, copper, and palladium, has since revolutionized the synthesis of substituted dihydrofurans, allowing for greater control and efficiency in creating complex structures. nih.govnih.gov These advancements have paved the way for the exploration of a wide array of substituted dihydrofurans, including those with methyl groups at various positions.

While specific research focusing exclusively on 2,3-dihydro-3,5-dimethylfuran is limited, the broader class of dimethylfurans is the subject of ongoing investigation, particularly in the fields of atmospheric chemistry and food science.

A significant area of current research involves the atmospheric reactions of dimethylfurans. nih.gov A study on the gas-phase reactions of OH radicals with furan and its methylated derivatives, including 2,3-dimethylfuran (B88355) and 2,5-dimethylfuran (B142691), in the presence of nitrogen oxides has provided valuable insights into their atmospheric fate. nih.gov These reactions lead to the formation of unsaturated 1,4-dicarbonyls and other oxygenated products. nih.gov For instance, the reaction of OH radicals with 2,3-dimethylfuran was found to produce CH₃C(O)C(CH₃)=CHCHO with a molar formation yield of 8 ± 2%. nih.gov Such studies are crucial for understanding the formation of secondary organic aerosols and their impact on air quality.

Table 2: Molar Formation Yields of Unsaturated 1,4-Dicarbonyls from the Reaction of OH Radicals with Furan and Methylated Furans

Reactant Product Molar Formation Yield (%)
Furan HC(O)CH=CHCHO 75 ± 5 nih.gov
2-Methylfuran CH₃C(O)CH=CHCHO 31 ± 5 nih.gov
3-Methylfuran HC(O)C(CH₃)=CHCHO 38 ± 2 nih.gov
2,3-Dimethylfuran CH₃C(O)C(CH₃)=CHCHO 8 ± 2 nih.gov
2,5-Dimethylfuran 3-Hexene-2,5-dione 27 nih.gov

The academic interest in 2,3-dihydro-3,5-dimethylfuran and its isomers is driven by their potential roles in atmospheric processes and as components in food chemistry. Future research will likely continue to explore the synthesis, reactivity, and analytical detection of this and other substituted dihydrofurans, further clarifying their significance in various scientific disciplines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O B12539126 Furan, 2,3-dihydro-3,5-dimethyl- CAS No. 658063-52-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

658063-52-6

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

IUPAC Name

3,5-dimethyl-2,3-dihydrofuran

InChI

InChI=1S/C6H10O/c1-5-3-6(2)7-4-5/h3,5H,4H2,1-2H3

InChI Key

MFVDAYWNDGNJRQ-UHFFFAOYSA-N

Canonical SMILES

CC1COC(=C1)C

Origin of Product

United States

Ii. Advanced Synthetic Methodologies for 2,3 Dihydro 3,5 Dimethylfuran and Its Analogues

Stereoselective and Regioselective Synthesis Approaches

Control over the spatial arrangement of atoms is a critical aspect of modern organic synthesis, particularly for compounds with potential biological applications. Stereoselective and regioselective methods for the synthesis of dihydrofurans aim to produce specific isomers of the target molecule, which can have vastly different properties.

Enantioselective and Diastereoselective Routes

Enantioselective synthesis focuses on producing one of a pair of mirror-image isomers (enantiomers), while diastereoselective synthesis is concerned with forming one of multiple stereoisomers that are not mirror images. These methods are crucial for accessing optically active dihydrofuran derivatives.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of 2,3-dihydrofurans. For instance, asymmetric organocatalytic domino Michael-SN2 reactions between α-bromonitroalkenes and 1,3-dicarbonyl compounds, in the presence of a bifunctional quinine-derived squaramide organocatalyst, have been shown to produce enantiomerically enriched dihydrofuran derivatives with good to excellent enantioselectivities (up to 97% ee) consensus.appmetu.edu.tr. This approach offers advantages such as mild reaction conditions and short reaction times (1–6 hours) consensus.appmetu.edu.tr.

The general reaction involves the activation of the nucleophile by the basic moiety of the catalyst and simultaneous activation of the electrophile through hydrogen bonding with the squaramide group. This dual activation allows for a highly organized transition state, leading to high levels of stereocontrol. While this has been applied to a variety of dihydrofuran derivatives, specific application to 2,3-dihydro-3,5-dimethylfuran would depend on the selection of appropriate starting materials, such as a substituted α-bromonitroalkene and a corresponding 1,3-dicarbonyl compound.

Intramolecular Cyclization Strategies

Intramolecular cyclization, where a single molecule containing all the necessary functional groups reacts with itself to form a ring, is a highly effective strategy for the synthesis of cyclic compounds like dihydrofurans. These reactions are often favored due to their high effective molarity, which can lead to faster reaction rates and higher yields compared to their intermolecular counterparts.

A common approach involves the intramolecular hydroalkoxylation of allenes, where an alcohol functional group within the same molecule adds across a carbon-carbon double bond of an allene. This can be catalyzed by various transition metals, including iron organic-chemistry.org. For the synthesis of a 2,3-dihydro-3,5-dimethylfuran, a suitable precursor would be a substituted allenic alcohol.

Another powerful intramolecular strategy is the tandem Knoevenagel-Michael cyclization. This one-pot reaction can be used to construct highly functionalized 2,3-dihydrofurans from simple starting materials. For example, the reaction of an α-tosyloxy ketone, a 1,3-dicarbonyl compound (like 5,5-dimethyl-1,3-cyclohexanedione), and various aldehydes in the presence of an organocatalyst can lead to the formation of complex dihydrofuran structures in good yields nih.gov. The mechanism involves an initial Knoevenagel condensation, followed by an intramolecular Michael addition to form the dihydrofuran ring.

Transformations of Biomass-Derived Precursors

The utilization of renewable resources for the production of valuable chemicals is a cornerstone of green chemistry. Biomass, particularly carbohydrates, provides a rich source of furan-based platform molecules that can be converted into a variety of derivatives, including dihydrofurans.

A key platform molecule derived from the dehydration of C6 sugars (like fructose and glucose) is 5-hydroxymethylfurfural (HMF) consensus.appresearchgate.net. HMF can be catalytically converted to 2,5-dimethylfuran (B142691) (DMF), a promising biofuel, through hydrogenation and hydrogenolysis reactions mdpi.comgoogle.com. While this yields a fully aromatic furan (B31954), further selective hydrogenation of the furan ring could potentially lead to dihydro- or tetrahydrofuran derivatives. The catalytic systems for the conversion of HMF to DMF often involve bifunctional catalysts with both hydrogenation and deoxygenation activity, such as nickel supported on mixed metal oxides mdpi.com.

Another furan derivative obtainable from biomass is furfural, which can be produced from the dehydration of C5 sugars consensus.app. Catalytic decarbonylation of furfural yields furan, which can then be hydrogenated to tetrahydrofuran (THF). Selective partial hydrogenation of furan or its derivatives could, in principle, provide access to dihydrofurans. The development of selective catalysts for these transformations is an active area of research.

Catalysis in Dihydrofuran Synthesis

Catalysis is central to the efficient and selective synthesis of dihydrofurans. Both transition metals and small organic molecules (organocatalysts), as well as enzymes (biocatalysts), have been employed to facilitate the construction of the dihydrofuran ring system.

Transition Metal-Catalyzed Reactions

Transition metals such as palladium, copper, rhodium, and iron are widely used in the synthesis of 2,3-dihydrofurans. These metals can catalyze a diverse range of transformations, including coupling reactions, cycloadditions, and cyclizations organic-chemistry.orgresearchgate.net.

Palladium-catalyzed reactions are particularly prevalent. For instance, the Pd(0)-catalyzed coupling-cyclization of 2-(2',3'-allenyl)acetylacetates with organic halides provides an efficient route to 4,5-dihydrofuran derivatives organic-chemistry.org. Another example is the palladium-catalyzed Heck reaction of 2,3-dihydrofuran (B140613) with aryl iodides, which can be used to introduce substituents at the 2-position organic-chemistry.org.

Copper-catalyzed reactions have also proven valuable. An organo/copper cooperative system has been developed for the asymmetric decarboxylative [3+2] cycloaddition of ethynylethylene carbonates with malononitrile, affording optically active polysubstituted dihydrofurans organic-chemistry.org. Copper acetylacetonate (Cu(acac)₂) has been used to catalyze the reaction of β-alkoxy/phenoxy enones with dimethyl diazomalonate to yield 2,3-dihydrofurans via a 1,5-electrocyclization of a carbonyl-ylide intermediate researchgate.net.

The table below summarizes some examples of transition metal-catalyzed reactions for the synthesis of dihydrofuran derivatives.

Catalyst SystemReaction TypeStarting MaterialsProduct TypeReference
Pd(0) / K₃PO₄Coupling-cyclization2-(2',3'-allenyl)acetylacetates, organic halides4,5-dihydrofurans organic-chemistry.org
Cu(acac)₂1,5-Electrocyclizationβ-alkoxy/phenoxy enones, dimethyl diazomalonate2,3-dihydrofurans researchgate.net
Iron catalystIntramolecular hydroalkoxylationα-allenic alcohols2,3-dihydrofurans organic-chemistry.org

This table presents generalized examples for the synthesis of dihydrofuran derivatives, as specific examples for 2,3-dihydro-3,5-dimethylfuran were not found in the provided search results.

Organocatalytic and Biocatalytic Approaches

In addition to transition metal catalysis, organocatalysis and biocatalysis offer powerful and often complementary strategies for dihydrofuran synthesis, frequently providing high levels of stereocontrol under mild conditions.

As mentioned previously, bifunctional organocatalysts, such as those derived from quinine and squaramide or thiourea, are highly effective in promoting asymmetric reactions to form chiral 2,3-dihydrofurans consensus.appmetu.edu.tr. These catalysts operate through non-covalent interactions, such as hydrogen bonding and Brønsted acid/base catalysis, to activate the substrates and control the stereochemical outcome of the reaction. The reaction of α-bromonitroalkenes with 1,3-dicarbonyl compounds is a well-established organocatalytic route to enantiomerically enriched 2,3-dihydrofurans consensus.appmetu.edu.tr.

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, is a rapidly growing field that offers the potential for highly selective and environmentally friendly synthetic methods. While specific biocatalytic routes to 2,3-dihydro-3,5-dimethylfuran are not well-documented, general biocatalytic transformations of furan derivatives are known. For example, the hydrogenation of biomass-derived furan aldehydes to the corresponding alcohols can be achieved using biocatalysts researchgate.net. The selective reduction of one of the double bonds in a furan ring to form a dihydrofuran is a challenging but potentially feasible biocatalytic transformation that could be explored with appropriate enzyme screening and engineering.

The table below provides an overview of organocatalytic approaches to dihydrofuran synthesis.

Catalyst TypeReaction TypeStarting MaterialsProduct TypeKey FeaturesReference
Bifunctional Quinine/SquaramideDomino Michael-SN2α-bromonitroalkenes, 1,3-dicarbonyl compoundsEnantiomerically enriched 2,3-dihydrofuransHigh enantioselectivity, mild conditions, short reaction times consensus.appmetu.edu.tr
PhthalazineTandem Knoevenagel-Michael Cyclizationα-tosyloxy ketones, 1,3-dicarbonyls, aldehydesFunctionalized 2,3-dihydrofuransOne-pot synthesis of complex structures nih.gov

This table presents generalized examples for the synthesis of dihydrofuran derivatives, as specific examples for 2,3-dihydro-3,5-dimethylfuran were not found in the provided search results.

Information Not Available for Furan, 2,3-dihydro-3,5-dimethyl-

Following extensive and targeted searches for the chemical compound "Furan, 2,3-dihydro-3,5-dimethyl-," it has been determined that there is a significant lack of specific scientific literature, research findings, and data pertaining to its advanced synthesis and derivatization. The performed searches did not yield specific methodologies for the derivatization of this particular compound, nor did they provide information on the application of green chemistry principles to its synthesis.

The user's request for an article focusing solely on "Furan, 2,3-dihydro-3,5-dimethyl-" with detailed content for the following sections cannot be fulfilled:

Green Chemistry Principles and Sustainable Synthesis Methodologies

While general synthetic and derivatization methods for the broader class of 2,3-dihydrofurans are available, applying this general information would violate the strict instruction to focus exclusively on "Furan, 2,3-dihydro-3,5-dimethyl-." Adherence to the principles of scientific accuracy and the specific constraints of the request precludes the generation of content that is not directly supported by verifiable sources for the specified molecule.

Therefore, no article content can be provided for the requested sections.

Iii. Chemical Reactivity and Mechanistic Investigations of 2,3 Dihydro 3,5 Dimethylfuran

Reaction Pathways of the Dihydrofuran Ring System

The dihydrofuran ring is susceptible to a range of transformations, including electrophilic and nucleophilic attacks, cycloadditions, and rearrangements.

The electron-rich double bond in the 2,3-dihydro-3,5-dimethylfuran ring makes it a target for electrophilic addition reactions. For instance, the reaction with electrophilic selenium species, generated in situ from the reaction of Oxone® with various diselenides, leads to oxyselenocyclization, producing 2-[(organoselanyl)methyl]-2,3-dihydrobenzofurans. researchgate.net This process combines the dihydrobenzofuran core with an organoselenium moiety. researchgate.net

Palladium-catalyzed Heck reactions with diaryliodonium salts and aryl iodides afford 2-aryl-2,5-dihydrofurans and 2-aryl-2,3-dihydrofurans, respectively, demonstrating the regioselectivity of these nucleophilic substitution reactions. organic-chemistry.org Neopentyl phosphine (B1218219) ligands have been shown to promote Heck couplings of 2,3-dihydrofuran (B140613) with aryl bromides at ambient temperatures. organic-chemistry.org

2,3-Dihydrofurans participate in cycloaddition reactions. A notable example is the [3+2] cycloaddition. An organo/copper cooperative system facilitates a catalytic asymmetric decarboxylative [3+2] cycloaddition of ethynylethylene carbonates with malononitrile, yielding optically active polysubstituted dihydrofurans. organic-chemistry.org Similarly, a palladium-catalyzed [3+2] cycloaddition of propargylic esters with β-ketoesters produces 2,3-dihydrofurans with an exocyclic double bond. organic-chemistry.org Another variation involves the Pd2(dba)3·CHCl3/XantPhos catalyzed [3+2] cycloaddition of 4-vinyl-4-butyrolactones with ketenes, also yielding 2,3-dihydrofurans. organic-chemistry.org

The Diels-Alder reaction, a [4+2] cycloaddition, is a significant reaction pathway for furan (B31954) derivatives. 2,5-Dimethylfuran (B142691) reacts with maleimides to form exo Diels-Alder adducts under elevated temperatures. nih.gov However, conducting the reaction at room temperature in diethyl ether can favor the formation of the endo adduct. nih.gov The reaction between 2,5-dimethylfuran and vinylene carbonate also demonstrates stereochemical control, with the system slowly reaching a thermodynamic equilibrium that almost exclusively favors the exo isomer. rsc.org The Diels-Alder reaction of 2,5-dimethylfuran with maleic anhydride (B1165640) yields a bicyclic adduct which can then undergo acid-catalyzed dehydration. chegg.com

2,5-Dimethylfuran also serves as a scavenger for singlet oxygen through a Diels-Alder reaction followed by hydrolysis. wikipedia.org

Table 1: Examples of Cycloaddition Reactions Involving Dihydrofuran Systems
Reaction TypeReactantsCatalyst/ConditionsProductReference
[3+2] CycloadditionEthynylethylene carbonates, malononitrileOrgano/copper cooperative systemOptically active polysubstituted dihydrofurans organic-chemistry.org
[3+2] CycloadditionPropargylic esters, β-ketoestersPalladium catalyst2,3-Dihydrofurans with exocyclic double bond organic-chemistry.org
[4+2] Diels-Alder2,5-Dimethylfuran, MaleimidesElevated temperatureExo adduct nih.gov
[4+2] Diels-Alder2,5-Dimethylfuran, MaleimidesRoom temperature, diethyl etherEndo adduct nih.gov
[4+2] Diels-Alder2,5-Dimethylfuran, Vinylene carbonateThermodynamic controlExo isomer rsc.org

The dihydrofuran ring can undergo ring-opening reactions under specific catalytic conditions. Cobalt catalysts, for example, promote highly enantioselective ring-opening of 2,5-dihydrofurans using vinylidenes. nih.govnih.gov The proposed mechanism involves the formation of a cobalt vinylidene species that adds to the alkene via a [2+2]-cycloaddition, followed by a ring-opening through an outer-sphere β-O elimination, assisted by a ZnX2 Lewis acid. nih.govnih.gov This process yields acyclic organozinc compounds that can be further functionalized. nih.govnih.gov

Rearrangement reactions are also observed. The Cloke-Wilson rearrangement of doubly activated cyclopropanes, initiated by a carbocation, provides a route to construct 2,3-dihydrofurans through a tandem intramolecular ring-opening/recyclization process. organic-chemistry.org

Radical and Oxidative Transformations

The reaction of 2,3-dihydro-3,5-dimethylfuran with radicals, particularly hydroxyl (OH) radicals, is a key process in atmospheric and combustion chemistry. whiterose.ac.uknih.gov The addition of OH radicals to the furan ring is the dominant reaction pathway under atmospheric conditions. whiterose.ac.uk The products of the OH radical-initiated reaction of 2,5-dimethylfuran include 3-hexene-2,5-dione, with yields varying depending on the presence of nitric oxide (NO). nih.govnih.gov Other products identified include unsaturated carbonyl-acids, hydroxy-furanones, and an unsaturated carbonyl-ester. nih.gov

Oxidative radical cyclization represents another important transformation. For instance, the oxidative radical cyclization of 4-hydroxy-2H-chromen-2-one with alkenes in the presence of an oxidant like ceric ammonium (B1175870) nitrate (B79036) (CAN) produces 2,3-dihydro-4H-furo[3,2-c]chromen-4-ones. researchgate.net Similarly, a one-pot oxidation/cyclization procedure between para-aminophenol derivatives and an azadiene has been used to synthesize variously substituted 2,3-dihydrobenzofurans. researchgate.net

Ozone (O3) also reacts with 2,5-dimethylfuran, a process relevant to nighttime atmospheric chemistry. rsc.org This reaction produces a variety of products, including formaldehyde, methyl glyoxal, ketene, glyoxal, methyl hydroperoxide, acetic anhydride, and acetic acid. rsc.org

Stereochemical Outcomes and Control in Reactions

Controlling the stereochemistry of reactions involving the dihydrofuran ring is crucial for the synthesis of specific isomers. Diastereoselective and enantioselective methods have been developed to achieve this control.

For instance, a domino annulation between sulfur ylides and salicyl N-tert-butylsulfinyl imines allows for the diastereospecific formation of trans-2,3-dihydrobenzofurans. researchgate.net Similarly, a stereoselective domino reaction between salicyl N-tert-butylsulfinyl imines and sulfonium (B1226848) salts also yields trans-2,3-disubstituted 2,3-dihydrobenzofurans. researchgate.net

Enantioselective reactions have been achieved using chiral catalysts. A planar-chiral bipyridine ligand enables diastereo- and enantioselective copper-catalyzed [4+1] cycloadditions of enones with diazo compounds to produce highly substituted 2,3-dihydrofurans. organic-chemistry.org In another example, a chiral ferrocene/benzimidazole-based P,N-ligand facilitates a highly enantioselective palladium-catalyzed [3+2] cycloaddition to give 2,3-dihydrofurans. organic-chemistry.org Nickel-catalyzed umpolung allylation of imines with allylic alcohols also proceeds with high levels of regio- and diastereoselectivity to produce homoallylic amines. acs.org

The stereochemical outcome of Diels-Alder reactions can be influenced by reaction conditions. As mentioned earlier, the reaction of 2,5-dimethylfuran with maleimides can yield either the exo or endo adduct depending on the temperature and solvent. nih.gov

Reaction Mechanism Elucidation through Kinetic Studies

Kinetic studies are essential for understanding the mechanisms of reactions involving 2,3-dihydro-3,5-dimethylfuran. The gas-phase reactions of OH radicals with various alkylated furans, including 2,5-dimethylfuran, have been investigated using relative rate methods. nih.gov These studies provide rate constants for the reactions, which are crucial for atmospheric modeling. nih.gov

Laser flash photolysis coupled with laser-induced fluorescence (LIF) spectroscopy has been used to study the kinetics of the reactions of OH radicals with furan and its alkylated derivatives over a range of temperatures and pressures. whiterose.ac.uk These experiments have shown that the reaction rate has a negative temperature dependence, indicating the dominance of addition reactions under these conditions. whiterose.ac.uk The rate coefficients are also observed to increase with increasing substitution of the furan ring. whiterose.ac.uk

The kinetics of the reaction of 2,5-dimethylfuran with ozone have also been determined using the relative-rate method in atmospheric simulation chambers. rsc.org Mechanistic studies of cobalt-catalyzed ring-opening reactions have been supported by DFT models, which help to rationalize the observed stereochemical outcomes and reveal that competing inner-sphere elimination pathways are suppressed by the geometric constraints of the metallacycle intermediate. nih.govnih.gov

Table 2: Rate Constants for the Gas-Phase Reaction of OH Radicals with Furan and its Derivatives at 296 ± 2 K
CompoundRate Constant (10-11 cm3 molecule-1 s-1)Reference
2-Methylfuran7.31 ± 0.35 nih.gov
3-Methylfuran8.73 ± 0.18 nih.gov
2,3-Dimethylfuran (B88355)12.6 ± 0.4 nih.gov
2,5-Dimethylfuran12.5 ± 0.4 nih.gov

Iv. Advanced Spectroscopic and Structural Elucidation of 2,3 Dihydro 3,5 Dimethylfuran Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the solution-state structure of organic molecules, including the complex substitution patterns and stereochemistry of 2,3-dihydro-3,5-dimethylfuran derivatives.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for identifying the connectivity and spatial arrangement of atoms within 2,3-dihydro-3,5-dimethylfuran derivatives. The chemical shifts (δ), coupling constants (J), and signal multiplicities provide a detailed map of the molecule.

The dihydrofuran ring is characterized by specific NMR signals. The protons and carbons at different positions on the ring and on the methyl substituents have distinct chemical shifts. For instance, protons attached to carbons adjacent to the oxygen atom (C2 and C5) are deshielded and appear at a lower field compared to other protons on the ring. The stereochemical relationship between substituents (e.g., cis or trans) can be determined by analyzing the coupling constants between vicinal protons and through-space interactions observed in Nuclear Overhauser Effect (NOE) experiments. For example, a larger coupling constant is often observed for trans-protons compared to cis-protons in similar five-membered ring systems.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for a 2,3-Dihydro-3,5-dimethylfuran Skeleton Note: These are estimated values and can vary based on solvent and specific substitution.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
C2-H₂~3.8 - 4.2~70 - 75Protons on carbon adjacent to ether oxygen.
C3-H~2.5 - 3.0~35 - 45Methine proton, position influenced by stereochemistry.
C4-H₂~1.8 - 2.4~30 - 40Methylene (B1212753) protons on the ring.
C5-H~4.5 - 5.0~75 - 85Methine proton adjacent to ether oxygen and double bond (in unsaturated precursors). In the saturated ring, it's a methine adjacent to oxygen.
3-CH₃~1.1 - 1.3~15 - 20Methyl group at C3.
5-CH₃~1.2 - 1.5~20 - 25Methyl group at C5.

The 2,3-dihydrofuran (B140613) ring is not planar and exists in a dynamic equilibrium of various puckered conformations, typically described as envelope and twist forms. Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at variable temperatures, is a key technique for studying these conformational dynamics. copernicus.orgauremn.org.br

At room temperature, the interconversion between conformers is often rapid on the NMR timescale, resulting in averaged signals. copernicus.org As the temperature is lowered, this interconversion can be slowed down, reaching a point where signals for individual conformers may be resolved. By analyzing the changes in the NMR line shapes as a function of temperature, it is possible to calculate the activation energy barriers for the conformational interchange, providing insight into the flexibility of the ring system. auremn.org.brresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for molecules that can be grown as single crystals. This technique yields precise data on bond lengths, bond angles, and torsional angles, offering an unambiguous determination of the molecule's solid-state conformation and absolute stereochemistry. acs.org

Table 2: Typical Solid-State Structural Parameters for a Dihydrofuran Ring Note: These values are based on related crystalline structures and serve as a reference.

ParameterTypical Value
C-O Bond Length1.36 - 1.38 Å
C-C Bond Length (in ring)1.50 - 1.54 Å
C-O-C Bond Angle108° - 112°
Ring PuckeringEnvelope or Twist Conformation

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a crucial tool for determining the molecular weight and formula of a compound and for gaining structural information from its fragmentation patterns. udel.edu For 2,3-dihydro-3,5-dimethylfuran (C₆H₁₂O), the molecular weight is 100.16 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition, C₆H₁₂O.

Under electron ionization (EI), the molecule forms a molecular ion (M⁺˙) which can then undergo fragmentation. The resulting pattern of fragment ions is a characteristic fingerprint of the molecule. Key fragmentation pathways for cyclic ethers like 2,3-dihydro-3,5-dimethylfuran include:

Alpha-Cleavage : The bond adjacent to the ether oxygen is cleaved. Loss of a methyl group (•CH₃) from C5 would lead to a stable oxonium ion fragment.

Ring-Opening : The molecular ion can undergo ring-opening followed by further fragmentation, leading to the loss of small neutral molecules like ethylene (B1197577) or formaldehyde. nsf.govlibretexts.org

Table 3: Predicted Mass Spectrometry Fragments for 2,3-Dihydro-3,5-dimethylfuran

m/z ValuePossible Fragment IonProposed Fragmentation Pathway
100[C₆H₁₂O]⁺˙Molecular Ion (M⁺˙)
85[M - CH₃]⁺Alpha-cleavage, loss of a methyl radical.
57[C₃H₅O]⁺Ring cleavage and rearrangement.
43[C₃H₇]⁺ or [C₂H₃O]⁺Further fragmentation; often a base peak in similar compounds. libretexts.orgyoutube.com

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.netnih.gov For 2,3-dihydro-3,5-dimethylfuran, the key functional groups are the C-H bonds of the alkyl groups and the C-O-C ether linkage.

C-H Stretching : Strong bands in the IR spectrum between 2850 and 3000 cm⁻¹ are characteristic of sp³ C-H stretching vibrations from the methyl and methylene groups.

C-O-C Stretching : The most diagnostic feature for the dihydrofuran ring is the asymmetric C-O-C stretching vibration, which typically appears as a strong band in the IR spectrum between 1050 and 1150 cm⁻¹. udayton.eduacs.org

Ring Vibrations : The "breathing" and other skeletal vibrations of the furan (B31954) ring itself occur at lower frequencies and can provide information about the ring's conformation. researchgate.net

Table 4: Characteristic Vibrational Frequencies for 2,3-Dihydro-3,5-dimethylfuran

Vibrational ModeExpected Frequency Range (cm⁻¹)Typical IR Intensity
C-H Stretch (Alkyl)2850 - 3000Strong
CH₂/CH₃ Bend1350 - 1470Medium
C-O-C Asymmetric Stretch1050 - 1150Strong
Ring Skeletal Vibrations800 - 1000Medium-Weak

Chiroptical Spectroscopy for Enantiomeric Characterization

The 2,3-dihydro-3,5-dimethylfuran molecule possesses two stereocenters at positions C3 and C5. This gives rise to stereoisomers: a pair of enantiomers for the cis diastereomer and a pair of enantiomers for the trans diastereomer. Chiroptical techniques, particularly Circular Dichroism (CD) spectroscopy, are essential for distinguishing between these enantiomers.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov Enantiomers, being non-superimposable mirror images, will produce CD spectra that are mirror images of each other (i.e., showing opposite signs for the Cotton effects). researchgate.netresearchgate.net This allows for the differentiation of enantiomers and, through comparison with theoretical calculations or standards, the assignment of the absolute configuration (e.g., (3R,5S) vs. (3S,5R)). The magnitude of the CD signal is proportional to the enantiomeric excess of the sample. nih.govnih.gov

V. Theoretical and Computational Chemistry Studies of 2,3 Dihydro 3,5 Dimethylfuran

Quantum Chemical Investigations of Electronic Structure and Stability

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, electron distribution, and thermodynamic stability.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density. It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical problems.

Applications of DFT to furan (B31954) derivatives often involve:

Geometric Optimization: Determining the most stable three-dimensional arrangement of atoms. For furan derivatives, DFT has been used to optimize molecular geometries to serve as a starting point for further calculations. digitaloceanspaces.com

Electronic Properties: Calculating properties like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and stability. digitaloceanspaces.com

Reaction Mechanisms: Investigating the pathways of chemical reactions, such as Diels-Alder reactions involving furan rings. DFT can map out the energy changes during a reaction, helping to identify transition states and intermediates. semanticscholar.org

Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution on a molecule's surface, which is useful for predicting sites for electrophilic and nucleophilic attack. globalresearchonline.net

A study on various furan derivatives used the B3LYP/6-31G(d) level of theory to optimize geometries and calculate quantum chemical descriptors to model their properties. digitaloceanspaces.com Such an approach for 2,3-dihydro-3,5-dimethylfuran would reveal how the methyl groups and the saturated bond influence its electronic properties compared to aromatic furans.

Interactive Table: Representative DFT Functionals and Basis Sets Used in Furan Studies

Ab Initio Methods and Composite Approaches (e.g., CBS-QB3)

Ab initio (from first principles) methods solve the Schrödinger equation without using experimental data for parametrization. These methods can be highly accurate but are computationally demanding. Composite methods, like the Complete Basis Set (CBS) models, combine results from several lower-level calculations to approximate the results of a much higher-level computation, offering a pathway to high accuracy with manageable computational resources.

For furan derivatives, these high-level methods are crucial for obtaining precise energetic information. For instance, the CBS-QB3 method has been employed to study the potential energy surfaces for the pyrolysis of 2-methylfuran, providing accurate energies for various decomposition pathways. Such methods could be applied to 2,3-dihydro-3,5-dimethylfuran to accurately determine its heat of formation, bond dissociation energies, and the energy barriers for its potential thermal decomposition reactions. The accuracy of these methods is such that they can often predict experimental values to within a few kJ/mol.

Potential Energy Surface Mapping and Transition State Analysis

A Potential Energy Surface (PES) is a mathematical or graphical representation of a system's energy as a function of its geometry. Mapping the PES is essential for understanding chemical reactions, as it reveals the lowest energy pathways from reactants to products. These pathways include stable intermediates and high-energy transition states, which correspond to the energy barriers of the reaction.

Computational studies on furan derivatives have mapped PESs for various reactions:

Pyrolysis: High-level calculations have explored the PES for the thermal decomposition of molecules like 2-methylfuran, identifying key intermediates and transition states that govern the reaction mechanism.

Hydrogenation: DFT calculations have been used to investigate the PES for the hydrogenation of furan, detailing the reaction energies and energy barriers for the formation of intermediates like dihydrofuran and tetrahydrofuran.

Cycloaddition: The mechanism and selectivity of Diels-Alder reactions involving furans are often rationalized by analyzing the PES to determine which reaction pathway has the lowest activation energy. semanticscholar.org

For 2,3-dihydro-3,5-dimethylfuran, mapping the PES would be invaluable for understanding its reactivity, such as in ring-opening reactions or further hydrogenation. Locating the transition states on the PES allows for the calculation of activation energies, which are critical for predicting reaction rates.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative energies. For a flexible molecule like 2,3-dihydro-3,5-dimethylfuran, which has a non-planar ring and two methyl groups, multiple low-energy conformers likely exist. These can arise from the puckering of the dihydrofuran ring and the rotation of the methyl substituents.

Molecular Dynamics (MD) simulations complement static conformational analysis by modeling the atomic motions of a system over time. nih.gov MD can reveal how the molecule explores its conformational space at a given temperature, the timescales of transitions between different conformers, and how the molecule interacts with its environment (e.g., solvent molecules). nih.govrsc.org While specific MD studies on 2,3-dihydro-3,5-dimethylfuran are not prominent, the methodology has been widely applied to other cyclic systems to understand their dynamic behavior. nih.gov Such a simulation would provide insight into the flexibility of the dihydrofuran ring and the preferred orientations of the methyl groups under realistic conditions.

Prediction of Spectroscopic Parameters from First Principles

Quantum chemical calculations can predict various spectroscopic properties, aiding in the identification and characterization of molecules. rsc.org

Vibrational Spectra (IR and Raman): Calculations of harmonic vibrational frequencies are a standard output of geometry optimization calculations. These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. A DFT study on furan, 2-methylfuran, and 2,5-dimethylfuran (B142691) successfully assigned the vibrational modes observed in their spectra. globalresearchonline.net A similar study on 2,3-dihydro-3,5-dimethylfuran would predict its characteristic vibrational frequencies, which could be used to identify it experimentally.

NMR Spectra: Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be calculated. These predictions are highly sensitive to the molecule's geometry and electronic environment. Theoretical NMR data for furan derivatives have shown good correlation with experimental results, helping to confirm structural assignments. globalresearchonline.net

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) can be used to predict electronic excitation energies, which correspond to absorption peaks in UV-Vis spectra. For furan derivatives, these calculations can identify the nature of electronic transitions, such as π→π* transitions. globalresearchonline.net

Interactive Table: Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for Furan

Solvent Effects Modeling in Reaction Mechanisms

Chemical reactions are often performed in a solvent, which can significantly influence reaction rates and selectivity. Computational models can account for these effects in two primary ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. These models, such as the Polarizable Continuum Model (PCM), are computationally efficient and can capture the bulk electrostatic effects of the solvent.

Explicit Solvation Models: Individual solvent molecules are included in the calculation. This approach is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, which are missed by implicit models.

Studies on reactions of furan derivatives have shown that the choice of solvent can alter reaction barriers and thermodynamic stability. semanticscholar.orgresearchgate.net For example, DFT calculations on the Diels-Alder reaction of substituted furans have been performed in the gas phase and in various solvents like water, acetonitrile, and THF to quantify the solvent's impact on the reaction's Gibbs free energy. semanticscholar.orgresearchgate.net For 2,3-dihydro-3,5-dimethylfuran, modeling solvent effects would be crucial for accurately predicting its behavior in solution, including its reactivity and conformational equilibrium.

Vi. Research Applications of 2,3 Dihydro 3,5 Dimethylfuran in Chemical Synthesis and Materials Science

Role as a Synthetic Building Block for Complex Organic Molecules

As a functionalized heterocyclic compound, 2,3-dihydro-3,5-dimethylfuran serves as a versatile building block in the assembly of more complex molecular architectures. Its inherent reactivity, dictated by the enol ether moiety and the stereocenters, makes it a valuable precursor in multi-step syntheses.

The dihydrofuran core is a common motif in a variety of natural products. The specific derivative, 2,3-dihydro-3,5-dimethylfuran, is particularly noted for its role as a precursor to sotolone, a potent flavor compound found in fenugreek and other natural sources. Research has demonstrated that 3-amino-4,5-dimethyl-2(5H)-furanone, a direct precursor to sotolone, can be thermally generated from model systems, highlighting the importance of the dimethylfuran scaffold in flavor chemistry. The synthesis of furanone derivatives, which are structurally related to many natural products, often involves intermediates that share the core structure of 2,3-dihydro-3,5-dimethylfuran.

The reactivity of the dihydrofuran ring allows it to be transformed into other heterocyclic systems. Dihydrofurans are recognized as key intermediates in the synthesis of a wide array of heterocyclic compounds. Methodologies for constructing 2,3-dihydrofurans often yield multifunctionalized products that can undergo further reactions, such as cycloadditions or ring-opening and rearrangement, to generate novel heterocyclic frameworks. For instance, the conversion of furanoid glycals into highly substituted 2,3-dihydrofurans provides a pathway to complex benzofuran systems. These transformations underscore the utility of the dihydrofuran template in building diverse molecular libraries.

Application in Catalyst and Ligand Design and Development

While direct applications of 2,3-dihydro-3,5-dimethylfuran itself in catalyst and ligand design are not extensively documented, the broader class of dihydrofurans is significant in this field. Chiral dihydrofurans are valuable synthons in asymmetric catalysis. Palladium-catalyzed asymmetric allylic substitution reactions, for example, can produce chiral 2,3-dihydrofurans which can serve as ligands or be converted into components of more complex chiral ligands. The development of efficient catalytic systems, including those using palladium, copper, or iron, for the synthesis of dihydrofurans demonstrates the importance of this heterocyclic core in the field of catalysis.

Advanced Materials and Polymer Science Contexts

In the realm of materials science, furan-based polymers are gaining significant attention as sustainable alternatives to petroleum-based plastics. While research has heavily focused on polymers derived from 2,3-dihydrofuran (B140613) itself, the principles extend to its substituted derivatives. Poly(2,3-dihydrofuran) has been shown to be a strong, biorenewable, and degradable thermoplastic, suggesting that polymers incorporating the 2,3-dihydro-3,5-dimethylfuran monomer could exhibit tailored physical properties. The furan (B31954) ring's ability to participate in Diels-Alder reactions is a key feature used to create self-healing polymers and other advanced materials. Acrylic monomers derived from dihydrofuran precursors, such as dihydro-5-hydroxyl furan-2-one, have been successfully polymerized to create bio-based polymers, indicating a viable pathway for incorporating functionalized dihydrofurans like the 3,5-dimethyl derivative into novel polymer structures.

Utility in Green Chemistry and Sustainable Chemical Processes

The synthesis and application of furan derivatives are central to the principles of green chemistry, which emphasizes the use of renewable feedstocks. Furans, derivable from biomass, are key platform molecules for producing fine chemicals and fuels. The development of catalytic processes that operate under mild, environmentally friendly conditions to produce dihydrofuran derivatives is an active area of research. For example, metal-free cationic polymerization of 2,3-dihydrofuran at room temperature represents a green method for producing high-performance plastics. The use of renewable resources like chitin to produce furan derivatives such as 3-acetamido-5-acetylfuran further highlights the sustainable potential of this class of compounds. These sustainable routes reduce reliance on petrochemicals and minimize the generation of hazardous waste.

Vii. Advanced Analytical Methodologies for 2,3 Dihydro 3,5 Dimethylfuran in Complex Chemical Matrices

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of 2,3-dihydro-3,5-dimethylfuran, providing the necessary separation from other volatile and semi-volatile compounds present in the sample matrix.

Gas chromatography coupled with mass spectrometry (GC-MS) is a primary technique for analyzing volatile compounds like 2,3-dihydro-3,5-dimethylfuran. europa.eu Its high sensitivity and the structural information provided by the mass spectrometer make it ideal for identifying and quantifying trace levels of the analyte. europa.eu

Research has demonstrated that GC-MS methods can be optimized to resolve various furan (B31954) isomers, a critical capability for accurately quantifying 2,3-dihydro-3,5-dimethylfuran in the presence of isomers like 2,5-dimethylfuran (B142691). mdpi.comrestek.com The choice of the capillary column is crucial for achieving such separations. Columns with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS) have proven effective in separating a wide range of furan derivatives, including isomers, within a short run time. mdpi.comnih.govnih.gov

Headspace sampling (HS) is the most common sample introduction technique due to the compound's volatility. restek.comchromatographyonline.com This involves heating the sample in a sealed vial to partition the volatile analytes into the gas phase (headspace), which is then injected into the GC system. chromatographyonline.com For enhanced sensitivity, headspace solid-phase microextraction (HS-SPME) is frequently employed. restek.comnih.gov An SPME fiber coated with a suitable sorbent is exposed to the headspace, where it adsorbs and concentrates the analytes before thermal desorption into the GC injector. chromatographyonline.com

ParameterTypical ConditionReference
ColumnHP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm) mdpi.comnih.gov
Carrier GasHelium, flow rate ~1 mL/min mdpi.comnih.gov
Injection ModeSplit/Splitless (e.g., 1:10 split ratio) mdpi.com
Injector Temperature250-280°C mdpi.com
Oven ProgramInitial temp 32-40°C, ramped to 200-280°C mdpi.com
DetectorMass Spectrometer (MS) europa.eunih.gov
Ionization ModeElectron Ionization (EI) at 70 eV nih.gov
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan nih.gov

While GC-MS is often preferred for its sensitivity to volatile compounds, High-Performance Liquid Chromatography (HPLC) offers a valuable alternative, particularly when dealing with thermally labile precursors or when derivatization is employed. psu.edu A key advantage of HPLC is that it operates at or near ambient temperature, avoiding the high temperatures of a GC inlet that could potentially cause thermal degradation or the formation of artifacts. nih.gov

For the analysis of furan derivatives, reversed-phase HPLC is the most common approach. nih.gov Separation is typically achieved on C8 or C18 columns. nih.gov The mobile phase usually consists of a mixture of water (often buffered or containing a small amount of acid like acetic acid) and an organic modifier such as methanol (B129727) or acetonitrile. nih.gov Detection for a non-chromophoric compound like 2,3-dihydro-3,5-dimethylfuran can be challenging with standard UV-Vis detectors, often necessitating either derivatization to attach a UV-active group or the use of more universal detectors like mass spectrometers (LC-MS). libretexts.orgresearchgate.net

ParameterTypical ConditionReference
ColumnReversed-phase C18 or C8 (e.g., 4.6 x 150 mm, 5 µm) nih.gov
Mobile PhaseGradient of Water/Methanol or Water/Acetonitrile nih.gov
DetectorDiode Array Detector (DAD) or Mass Spectrometer (MS) nih.gov
Flow Rate0.5 - 1.0 mL/min nih.gov
Column TemperatureAmbient to slightly elevated (e.g., 25-35°C) nih.gov

Since 2,3-dihydro-3,5-dimethylfuran possesses two chiral centers (at C3 and C5), it can exist as multiple stereoisomers. Determining the enantiomeric purity is crucial in asymmetric synthesis and for understanding its biological activity. Chiral chromatography is the definitive method for separating and quantifying these enantiomers.

This is typically accomplished using HPLC with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) coated or immobilized on a silica (B1680970) support (e.g., Chiralpak® series), are widely used for this purpose. The separation relies on the differential interactions between the enantiomers and the chiral selector in the stationary phase. The choice of mobile phase, often a mixture of an alkane (like n-hexane) and an alcohol modifier (like isopropanol), is critical for achieving optimal resolution. Enantiomeric excess (% ee) is determined by integrating the peak areas of the separated enantiomers.

Spectroscopic Analytical Method Development (e.g., Quantitative NMR, UV-Vis)

Spectroscopic methods are indispensable for structural elucidation and can be adapted for quantification.

Quantitative NMR (qNMR): Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for both structural confirmation and quantification. qNMR can determine the concentration of an analyte without the need for an identical standard of the compound. ox.ac.uk The method relies on comparing the integral of a specific, non-overlapping resonance of the analyte to the integral of a known amount of an internal standard. ox.ac.uk For ¹H qNMR, it is essential to ensure complete relaxation of all nuclei between pulses by using a sufficiently long relaxation delay. For nuclei like ¹³C, inverse-gated decoupling is used to suppress the Nuclear Overhauser Effect (NOE) to ensure accurate integration. ox.ac.uk The purity and isomer ratios of 2,3-dihydro-3,5-dimethylfuran can be accurately determined using this technique. ox.ac.uk

UV-Vis Spectroscopy: Direct UV-Visible spectroscopy is of limited use for the quantification of 2,3-dihydro-3,5-dimethylfuran as the dihydrofuran ring system lacks a strong chromophore. Its UV absorbance is generally weak and occurs at low wavelengths, making it susceptible to interference from other compounds in a complex matrix. However, UV-Vis detectors are highly effective in HPLC analysis following a derivatization step that introduces a potent chromophore to the analyte molecule. libretexts.orgresearchgate.net

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is the chemical modification of an analyte to produce a new compound with properties that are better suited for a given analytical method. researchgate.netresearch-solution.com This can enhance performance in several ways:

For GC Analysis: Although 2,3-dihydro-3,5-dimethylfuran is volatile, derivatization can be used to improve chromatographic behavior or introduce specific functional groups for more selective detection. However, it is more commonly applied to less volatile furan derivatives containing active hydrogen groups (-OH, -COOH, -NH). research-solution.com Silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common technique to increase volatility and thermal stability. sigmaaldrich.com

For HPLC Analysis: Derivatization is particularly valuable for HPLC when using UV-Vis or fluorescence detectors. nih.govlibretexts.org Since 2,3-dihydro-3,5-dimethylfuran lacks a native chromophore or fluorophore, reacting it with a derivatizing agent can attach a "tag" that absorbs UV light or fluoresces strongly. libretexts.orgresearchgate.net For example, reagents like benzoyl chloride can react with hydroxyl groups (if present after ring-opening or on a related structure) to form a highly UV-absorbent benzoyl ester. researchgate.net This strategy dramatically improves detection limits and selectivity. researchgate.net The derivatization can be performed either before the sample is injected (pre-column) or after the separation has occurred on the column but before detection (post-column). psu.edu

Sample Preparation Methodologies for Research Samples

Effective sample preparation is critical to isolate 2,3-dihydro-3,5-dimethylfuran from the sample matrix, concentrate it, and remove interfering substances prior to analysis. chromatographyonline.com

Headspace-Solid Phase Microextraction (HS-SPME): This is a preferred method for volatile compounds in food and environmental matrices. nih.govnih.gov It is a solvent-free technique that combines extraction and concentration into a single step. nih.gov The choice of fiber coating is crucial for efficient extraction. For volatile furans, carboxen/polydimethylsiloxane (CAR/PDMS) fibers are highly effective due to their porous nature, which is ideal for trapping small molecules. nih.govnih.gov The SPME Arrow, which has a larger sorbent volume, can provide significantly higher analyte responses compared to traditional fibers. restek.com

Solid-Phase Extraction (SPE): SPE is used to clean up samples and isolate furan derivatives, particularly from liquid matrices like wine or juice. nih.gov The sample is passed through a cartridge containing a solid sorbent (e.g., C18). The analyte is retained on the sorbent while interfering compounds are washed away. The purified analyte is then eluted with a small volume of an appropriate solvent. nih.gov

Liquid-Liquid Extraction (LLE): A traditional method where the sample is mixed with an immiscible solvent in which the analyte has high solubility. After partitioning, the solvent layer containing the analyte is collected, concentrated, and analyzed. This technique is often used for extracting furanics from insulating oils.

Purge and Trap: In this dynamic headspace technique, an inert gas is bubbled through the sample, stripping the volatile compounds. The gas stream is then passed through a trap containing an adsorbent material, which captures the analytes. The trap is subsequently heated to desorb the compounds into the GC system. This method, often used in early furan analysis, is effective for concentrating trace-level volatiles. chromatographyonline.com

Viii. Future Research Directions and Emerging Paradigms in 2,3 Dihydro 3,5 Dimethylfuran Chemistry

Development of Innovative Asymmetric Synthetic Pathways

The biological activity of chiral molecules is often dependent on their specific stereochemistry, making the development of asymmetric syntheses a paramount goal in organic chemistry. mdpi.com For dihydrofuran derivatives, achieving high levels of enantioselectivity is crucial for their potential use in pharmaceuticals and as chiral building blocks. Future research will likely focus on moving beyond classical methods to more sophisticated catalytic systems.

Key innovative approaches include:

Organocatalysis: Chiral phosphoric acids have been successfully used to catalyze asymmetric allylboration of aldehydes, leading to cascade reactions that form chiral substituted tetrahydrofurans. researchgate.net Adapting these organocatalytic cascade processes could provide a metal-free pathway to enantiomerically enriched 2,3-dihydro-3,5-dimethylfuran derivatives.

Transition-Metal Catalysis: The asymmetric Heck reaction has proven effective for the synthesis of chiral 2,3-dihydrofurans. organic-chemistry.orgorganic-chemistry.org Future work will likely involve the design of novel chiral ligands, such as P,N-ligands based on ferrocene or planar-chiral bipyridines, to improve enantioselectivity and broaden the substrate scope. organic-chemistry.orgresearchgate.net

Chemoenzymatic Synthesis: The use of enzymes, such as lipases, for kinetic resolution offers a green and highly selective method for obtaining enantiopure dihydrofuran precursors. mdpi.com Integrating enzymatic steps into one-pot procedures represents a promising avenue for efficient and sustainable asymmetric synthesis. mdpi.com

Aggregation-Induced Asymmetric Synthesis (AIAS): A novel tool for asymmetric synthesis utilizes chiral aggregates of specific reagents, such as N-phosphonyl imines, to induce stereoselectivity. researchgate.net This method has been successfully applied to the synthesis of functionalized 2,3-dihydrobenzofurans and could be explored for other dihydrofuran systems. researchgate.net

Asymmetric StrategyCatalyst/Reagent TypeKey AdvantagesPotential for 2,3-Dihydro-3,5-dimethylfuran
Organocatalytic CascadesChiral Phosphoric AcidMetal-free, mild conditions, high stereocontrol. researchgate.netEnables construction of multiple stereocenters in a single step.
Asymmetric Heck ReactionPalladium with Chiral Ligands (e.g., Ferrocene-based)High enantioselectivity, good functional group tolerance. researchgate.netEffective for creating chiral quaternary centers.
Chemoenzymatic MethodsLipases (e.g., PS-30)Excellent enantioselectivity, environmentally friendly conditions. mdpi.comIdeal for resolving racemic mixtures of key intermediates.
Aggregation-Induced Asymmetric Synthesis (AIAS)Chiral Aggregates of GAP ReagentsProvides access to chiral products with high purity and diastereoselectivity. researchgate.netA novel approach for generating stereocomplexity.

Exploration of Novel Reactivity and Cascade Transformations

To enhance synthetic efficiency and molecular complexity, researchers are increasingly focused on discovering novel reactions and designing elegant cascade sequences. For the 2,3-dihydro-3,5-dimethylfuran core, this involves leveraging both the existing functionality and the heterocyclic scaffold itself as a reactive intermediate.

Cascade Reactions: The development of cascade reactions, which involve two or more bond-forming events in a single operation, is a major goal. Examples include a cascade Michael addition-cyclization protocol to afford densely substituted dihydrofurans from simple starting materials. acs.org Another promising approach involves a tandem difunctionalization of alcohols, combining photoredox C-H activation with a Pinner-type cyclization. organic-chemistry.org

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a one-pot reaction, offer a rapid way to build molecular diversity. mdpi.com Designing MCRs that incorporate the dihydrofuran scaffold or build it in situ will be a key area of future research.

Photocatalysis and Electrosynthesis: The use of visible light photocatalysis and electrochemistry provides access to unique reactive intermediates under mild conditions. acs.org These techniques can enable novel C-H functionalization or cycloaddition pathways that are not accessible through traditional thermal methods. organic-chemistry.org

Ring-Closing Metathesis (RCM): RCM is a powerful and reliable method for the formation of dihydrofuran rings and has been widely used in the synthesis of natural products. nih.gov Future work will focus on developing more active and selective catalysts to enable the synthesis of highly substituted or strained dihydrofuran systems.

Integration with High-Throughput and Automated Synthesis Platforms

The demand for large libraries of compounds for drug discovery and materials science necessitates the integration of synthetic chemistry with automated platforms. The chemistry of 2,3-dihydro-3,5-dimethylfuran is well-suited for this evolution.

The robustness of many modern synthetic methods, such as palladium-catalyzed cross-coupling reactions and multicomponent reactions, makes them amenable to automation. mdpi.comrsc.org Continuous flow synthesis, in particular, offers significant advantages over traditional batch chemistry, including enhanced safety, precise control over reaction parameters, and the ability to scale up production rapidly. acs.org Future research will focus on adapting the key synthetic routes to dihydrofurans for flow chemistry platforms. This will enable the rapid generation of derivative libraries where substituents on the dihydrofuran core can be systematically varied, accelerating the discovery of new functional molecules.

Advanced Computational Design of Functional Derivatives

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the rational design of molecules with tailored properties. For derivatives of 2,3-dihydro-3,5-dimethylfuran, in silico methods can guide synthetic efforts and predict potential applications.

Density Functional Theory (DFT): DFT calculations can be employed to study the electronic structure and reactivity of dihydrofuran derivatives, providing insights into reaction mechanisms and helping to predict the outcomes of new transformations. nih.gov

Molecular Docking: For applications in medicinal chemistry, molecular docking simulations can predict how dihydrofuran derivatives bind to biological targets like enzymes or receptors. nih.gov This allows for the structure-based design of potent and selective inhibitors or agonists. For example, furan (B31954) derivatives have been designed as tubulin polymerization inhibitors for anticancer applications, with docking studies confirming their interaction at the colchicine binding site. nih.govsemanticscholar.org

Homology Modeling: When the precise structure of a biological target is unknown, homology modeling can be used to generate a reliable model based on related proteins. This approach has been used to study the interaction of furan-containing compounds with targets like the ryanodine receptor, guiding the design of new bioactive molecules. acs.org

Emerging Applications in Specialized Chemical and Material Fields

While dihydrofurans are established motifs in natural products and pharmaceuticals, future research is set to unlock their potential in new areas of materials science and sustainable chemistry. researchgate.net

Polymer and Materials Science: Furan-containing compounds are valuable building blocks for advanced polymeric materials. researchgate.net The reversible nature of the furan-maleimide Diels-Alder reaction is being exploited to create self-healing and recyclable polymers. researchgate.netresearchgate.net Dihydrofuran derivatives could be incorporated into polymer backbones or as pendant groups to tune material properties such as thermal stability and solubility.

Sustainable Chemistry and Biofuels: Furans, derivable from biomass, are considered key platform molecules for a sustainable chemical industry. rsc.orgmdpi.com For instance, 2,5-dimethylfuran (B142691) (an isomer of the title compound) is being investigated as a high-performance biofuel with a higher energy density than ethanol. mdpi.com Research into the catalytic conversion of biomass into specific dihydrofuran isomers could open new avenues for green solvents and fuel additives.

Agrochemicals and Flavors: The dihydrofuran scaffold is present in a number of natural products with interesting biological activities. Its structural similarity to other natural compounds makes it an attractive target for the development of new agrochemicals. Furthermore, simple derivatives like dihydro-3,5-dimethyl-2(3H)-furanone are recognized as flavor components, suggesting potential applications in the food and fragrance industry. thegoodscentscompany.com

Emerging FieldGoverning Principle / ReactionPotential Application of Dihydrofuran Derivatives
Self-Healing MaterialsReversible Diels-Alder CycloadditionIncorporation into polymer networks to allow for damage repair upon heating. researchgate.net
BiofuelsCatalytic Hydrogenolysis of Biomass-derived FuransDevelopment as next-generation liquid fuels with high energy density. mdpi.com
Medicinal ChemistryStructure-Based Drug DesignScaffolds for antiviral (e.g., HIV protease inhibitors) or anticancer agents. mdpi.commdpi.com
Green SolventsConversion of Renewable FeedstocksSustainable alternatives to petroleum-based solvents. rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.